2,2'-Azonaphthalene
Description
Contextualization within the Azo Compound Class
Azo compounds are a class of chemical compounds defined by the functional group R-N=N-R', where R and R' are typically aryl groups. cuhk.edu.hk The defining feature of these molecules is the diazene (B1210634) functional group, which connects two aromatic systems. This azo bridge is the source of many of the characteristic properties of the class, including their vibrant colors, which has led to their extensive use as dyes. cuhk.edu.hk
The azo group is also redox-active, meaning it can undergo reversible reduction and oxidation reactions. researchgate.netosti.gov This property is being explored for applications in energy storage, particularly in organic rechargeable batteries. researchgate.netosti.gov Furthermore, the N=N double bond can undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength, a property known as photochromism. This light-induced switching behavior makes azo compounds valuable components in the development of molecular switches, photosensitive materials, and data storage devices. 2,2'-Azonaphthalene, with its two naphthalene (B1677914) rings, is an example of a diaryl azo compound, embodying these characteristic electronic and photochemical properties.
Significance in Naphthalene-Derived Systems
Naphthalene and its derivatives are important building blocks in organic synthesis and materials science due to their unique electronic and optical properties. nih.gov The introduction of an azo linkage to create azonaphthalenes, such as this compound, integrates the photo- and redox-activity of the azo group with the rigid, electron-rich naphthalene framework. This combination is significant for several reasons:
Precursors in Asymmetric Synthesis: Azonaphthalenes serve as reactants in catalytic asymmetric reactions. For instance, the reaction of an azonaphthalene with pyrazolone, catalyzed by a chiral phosphoric acid, provides an efficient method for constructing axially chiral pyrazole (B372694) derivatives with high enantioselectivity. rsc.org
Coordination Chemistry: The nitrogen atoms of the azo group in this compound can act as ligands, coordinating with metal ions to form metal complexes. semanticscholar.orgnih.gov The extended π-system of the naphthalene rings influences the electronic properties of these complexes, making them subjects of interest in areas such as catalysis and materials science. semanticscholar.org
Development of Functional Materials: The incorporation of the this compound unit into larger molecular architectures allows for the development of materials with tailored properties. The larger, more polarizable naphthalene system, compared to a simple benzene (B151609) ring, can enhance intermolecular interactions like π-π stacking, which can be crucial in the design of liquid crystals, organic conductors, and other functional materials. nih.govresearchgate.net
Overview of Research Trajectories Related to Azonaphthalenes
Research involving this compound and related azonaphthalenes is multifaceted, exploring their synthesis, unique properties, and potential applications. Key research directions include:
Redox Chemistry and Energy Storage: A significant area of research focuses on the reversible redox chemistry of the azo group. researchgate.net Azo compounds are being investigated as high-performance organic electrode materials for sustainable sodium-ion batteries. researchgate.netosti.gov The azo group acts as the electrochemically active site, reversibly binding with sodium ions. Research in this area aims to understand the reaction mechanisms and improve properties like reversible capacity, cycling stability, and rate capability. researchgate.net
Photochemistry and Molecular Switches: The photochemical properties of azo compounds, particularly their trans-cis isomerization, are a central theme of investigation. While much of this work has focused on azobenzenes, the principles extend to azonaphthalenes. The larger naphthalene π-system is expected to influence the photophysical and photochemical properties. nih.govresearchgate.net Research explores how these properties are affected by the extended conjugation and how they can be harnessed for applications like photo-controlled biological systems, light-responsive polymers, and optical data storage.
Organic Synthesis and Catalysis: Azonaphthalenes are utilized as substrates in novel synthetic methodologies. A notable example is their use in enantioselective reactions to create complex chiral molecules. rsc.org This line of research focuses on developing new catalytic systems that can exploit the reactivity of the azo-naphthalene structure to build stereochemically rich compounds efficiently. rsc.org
Coordination Chemistry and Ligand Design: The ability of the azo nitrogens to coordinate with metals makes azonaphthalenes interesting ligands in coordination chemistry. utq.edu.iq Researchers are exploring the synthesis and characterization of metal complexes containing azonaphthalene ligands to study their structural, magnetic, and electronic properties. nih.gov These complexes have potential applications in catalysis, sensing, and the development of new materials with specific magnetic or optical characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dinaphthalen-2-yldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCOATNEHHMXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871777 | |
| Record name | Di(naphthalen-2-yl)diazene | |
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Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-08-1 | |
| Record name | 1,2-Di-2-naphthalenyldiazene | |
| Source | CAS Common Chemistry | |
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| Record name | 2,2'-Azonaphthalene | |
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| Record name | 2,2'-AZONAPHTHALENE | |
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| Record name | Di(naphthalen-2-yl)diazene | |
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| Record name | 2,2'-Azonaphthalene | |
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| Record name | 2,2'-AZONAPHTHALENE | |
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Synthetic Methodologies for 2,2 Azonaphthalene and Its Derivatives
Classical and Established Synthesis Pathways
Reductive coupling is a cornerstone for synthesizing azo compounds, typically involving the reduction of nitro or other nitrogen-containing functional groups to form the characteristic -N=N- bond.
A common approach to forming azo linkages involves the reductive coupling of nitroaromatic compounds. In the case of 2,2'-azonaphthalene, this method would conceptually involve the reduction of two molecules of 2-nitronaphthalene (B181648), leading to the formation of the azo bond. While specific detailed protocols for the direct synthesis of this compound from 2-nitronaphthalene are not extensively detailed in the provided search snippets, the general principle of reducing nitroarenes to azo compounds is well-documented. For instance, reductive coupling of nitroarenes using strong reductants like zinc dust or phosphine (B1218219) (PH₃) has been cited as a conventional methodology for preparing related diazahelicene precursors beilstein-journals.orgbeilstein-journals.org. These methods, however, can sometimes lead to over-reduction or the formation of N-oxides and azoxy compounds, requiring careful control of reaction conditions beilstein-journals.orgbeilstein-journals.org.
This pathway involves the reduction of dinitrobinaphthalene precursors. The reduction of 2,2'-dinitro-1,1'-binaphthalenes using various reductants such as sodium sulfide (B99878) (Na₂S) or lithium aluminum hydride (LiAlH₄) is a known method for forming related structures, such as diazahelicenes beilstein-journals.orgbeilstein-journals.org. This approach implies that a binaphthalene framework is already established, and the reduction of the nitro groups within this structure leads to the formation of the azo linkage. Similar to the reductive coupling of mononitro compounds, these methods can also be prone to forming azoxy byproducts beilstein-journals.orgbeilstein-journals.org.
Cyclization reactions offer alternative routes to construct the azonaphthalene framework, sometimes involving the formation of the azo bond as part of the cyclization process.
The Scholl reaction is a powerful method for forming carbon-carbon bonds through oxidative aromatic coupling, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or in the presence of oxidants. While the description "Scholl-Type Cyclization from 2,2'-Azonaphthalenes" might suggest modification of an existing azonaphthalene, in the context of forming "Azonaphthalene Scaffolds," it is more likely referring to cyclization reactions that lead to the azonaphthalene system or related fused structures. For instance, Scholl-type cyclizations using a eutectic melt of AlCl₃/NaCl have been employed in the synthesis of diazahelicenes, which incorporate an azo moiety within a polycyclic aromatic system beilstein-journals.orgbeilstein-journals.org. The Scholl reaction is generally effective for constructing polycyclic aromatic hydrocarbons and can involve intramolecular or intermolecular coupling of aryl groups nih.govnih.govresearchgate.netd-nb.info. The mechanism often involves radical cations or arenium ions, and the reaction is sensitive to the electron density distribution within the substrate nih.govnih.govthieme-connect.de.
This method involves the oxidative coupling of 1,1'-binaphthalene-2,2'-diamines (BINAMs) to form the azo linkage. This pathway represents a direct route to constructing the azo group from amine precursors. A facile and moderately functional-group-tolerant method for preparing diazahelicenes has been developed using the oxidative ring-closing process of BINAM derivatives with a chlorine-containing oxidant like tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of a base (e.g., 2,6-lutidine) beilstein-journals.org. This reaction proceeds via an N-chlorination/HCl elimination mechanism, ultimately forming the -N=N- bond beilstein-journals.org. While this specific method is described for diazahelicenes, the principle of oxidative coupling of BINAMs to form azo linkages is applicable to the synthesis of azonaphthalene structures. Traditional methods for BINAM synthesis, such as the oxidative coupling of aryl amines, can be susceptible to over-oxidation, leading to various oxidized intermediates including azo compounds nih.gov.
Advanced and Catalytic Synthesis Strategies
Diversity-Oriented Synthesis Using Azonaphthalene Building Blocks
Azonaphthalene frameworks serve as versatile synthons in diversity-oriented synthesis, enabling the creation of a wide array of complex molecular structures, particularly indole-fused scaffolds. These approaches often rely on controlled cyclization reactions catalyzed by specific reagents.
Catalyst-Controlled Cyclization with 2-Indolylmethanolsresearchgate.net
The cyclization of 2-indolylmethanols with azonaphthalene compounds has emerged as a significant strategy for generating diverse indole-fused scaffolds researchgate.netrsc.org. These reactions are typically conducted under mild conditions and are amenable to catalyst control, allowing for the precise assembly of complex molecular architectures. The azonaphthalene moiety acts as a crucial component, participating in the cyclization cascade to form new carbon-carbon and carbon-heteroatom bonds. Various catalysts, including Lewis acids and chiral phosphoric acids, have been employed to facilitate these transformations and control the regioselectivity and stereoselectivity of the products researchgate.netrsc.orgacs.orgacs.orgresearchgate.net.
Formation of Structurally Diverse Indole-Fused Scaffoldsresearchgate.net
By employing azonaphthalene compounds as reaction partners with 2-indolylmethanols, chemists can access a broad spectrum of structurally diverse indole-fused scaffolds researchgate.netrsc.org. The diversity arises from variations in the substituents on both the 2-indolylmethanol and the azonaphthalene precursors, as well as the specific catalytic system employed. For instance, reactions involving 2-indolylmethanols and azonaphthalene have been shown to yield various indole (B1671886) derivatives and fused ring systems, demonstrating the utility of this methodology for building molecular complexity researchgate.netrsc.org. Furthermore, the use of chiral catalysts can lead to the formation of enantiomerically enriched products, expanding the scope of accessible chiral indole-based biaryls and related structures researchgate.netbeilstein-journals.org. Other annulation strategies, such as the BF3-promoted reaction of azonaphthalenes with ynamides, also contribute to the diversity of benzo[e]indole synthesis doi.org.
Table 1: Examples of Catalyst-Controlled Cyclization for Indole-Fused Scaffolds Using Azonaphthalene
| Azonaphthalene Precursor | 2-Indolylmethanol Derivative | Catalyst Type | Resulting Scaffold Type | Key Features / Diversity Achieved | Citation |
| Azonaphthalene | Substituted 2-indolylmethanol | Lewis Acid / Brønsted Acid | Indole-fused scaffolds, Diverse indole derivatives | Structural diversity through precursor variation, catalyst control | researchgate.netrsc.org |
| Azonaphthalene | 3-Alkynylindole | Chiral Phosphoric Acid | Indole-based biaryls, Axially chiral structures | High enantioselectivity, atroposelective construction | researchgate.netbeilstein-journals.org |
| Azonaphthalene | Ynamide | BF3 | Benzo[e]indoles | Modular and efficient entry to heterocycles | doi.org |
Polymerization-Based Synthesis of Azonaphthalene Oligomers and Polymers
Azonaphthalene units can be incorporated into polymer chains or oligomers through controlled polymerization techniques, offering pathways to materials with specific architectures and properties.
Stable Free Radical Polymerization (SFRP) for Controlled Architecturesmdpi.comresearchgate.net
Stable Free Radical Polymerization (SFRP), also known as Nitroxide-Mediated Polymerization (NMP), is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersities, and controlled architectures nih.govfujifilm.com. This method typically involves the use of a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to reversibly cap propagating polymer chains, thereby controlling the polymerization rate and minimizing termination events nih.govfujifilm.com. SFRP has been successfully applied to the synthesis of azo-naphthalene oligomers, utilizing monomers containing azo-naphthalene moieties cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com. The controlled nature of SFRP enables the incorporation of specific functional groups, such as naphthyl (donor) and azobenzene (B91143) (acceptor) moieties, into polymer chains with precision cdnsciencepub.comresearchgate.net.
Formation of Azo-Naphthalene Oligomersmdpi.comresearchgate.net
Through SFRP, azo-naphthalene oligomers with controlled molecular weights and low polydispersities can be synthesized cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com. For example, studies have reported the synthesis of azo-naphthalene oligomers (structure 3) via the addition of a TEMPO-capped unimer to 4-(1-methoxynaphthyl)styrene cdnsciencepub.comresearchgate.net. These oligomers are characterized by their defined chain lengths and narrow molecular weight distributions, as confirmed by techniques such as MALDI/MS and GPC cdnsciencepub.comresearchgate.netcdnsciencepub.com. The controlled synthesis allows for the precise incorporation of naphthyl and azobenzene units, facilitating the study of photophysical properties and the development of light-harvesting systems cdnsciencepub.comacs.org.
Table 2: SFRP Synthesis of Azo-Naphthalene Oligomers
| Monomer (Azo-Naphthalene Derivative) | TEMPO-capped Unimer Used | Solvent / Conditions | Resulting Oligomer Type (Structure) | Mn (kDa) | PD | Citation |
| 4-(1-methoxynaphthyl)styrene | Unimer 1 | Chlorobenzene (PhCl), 120 °C | Azo-naphthalene oligomer (3) | 0.75 | 1.2 | cdnsciencepub.comresearchgate.net |
| 4-(1-methoxynaphthyl)styrene | Unimer 1 | Bulk, various conditions | Azo-naphthalene oligomer (3) | Variable | Low | cdnsciencepub.comresearchgate.net |
| Acetoxystyrene | Unimer 1 | Bulk / Chlorobenzene (PhCl) | Azo-acetoxystyrene oligomer (2) | Variable | Low | cdnsciencepub.comresearchgate.net |
Compound List:
this compound
Azonaphthalene
2-Indolylmethanols
4-(1-methoxynaphthyl)styrene
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
Azo-naphthalene oligomers
Azo-acetoxystyrene oligomers
Indole-fused scaffolds
Benzo[e]indoles
3-Alkynylindoles
Indole-based biaryls
Chemical Reactivity and Transformation Studies of 2,2 Azonaphthalene
Redox Chemistry and Electrochemical Behavior
The redox chemistry of 2,2'-Azonaphthalene in aprotic solvents is characterized by a two-step electron transfer process. This behavior has been investigated using techniques such as polarography, cyclic voltammetry, and controlled-potential coulometry. utexas.edu
In aprotic media, this compound undergoes a reversible one-electron reduction to form a stable anion radical. utexas.edu This initial reduction step is characterized by its electrochemical reversibility, as evidenced by cyclic voltammetry studies. Key indicators of this reversibility include the peak potential separation, which is close to the theoretical value of 57 mV for a one-electron transfer, the independence of peak potentials from the scan rate, and an anodic to cathodic peak current ratio near unity. utexas.edu The stability of the resulting anion radical is significant, allowing for its characterization by electron spin resonance (ESR) spectroscopy. utexas.edu
Cyclic Voltammetry Data for the First Reduction Step of this compound
| Parameter | Value | Significance |
|---|---|---|
| Peak Potential Separation (Epa - Epc) | ~57 mV | Indicates a reversible one-electron transfer process. utexas.edu |
| Peak Potential vs. Scan Rate | Independent | Characteristic of a simple charge-transfer process without complicating chemical reactions. utexas.edu |
Following the initial one-electron reduction, a second one-electron transfer can occur, leading to the formation of a dianion. utexas.edu This second reduction step is typically followed by chemical reactions. The highly reactive dianion can participate in subsequent chemical processes, which may include protonation by residual water or other proton donors in the solvent, leading to the formation of a protonated species. utexas.edu This species can then be oxidized back to the parent this compound. utexas.edu Additionally, the product of the second electron transfer can lead to the formation of the corresponding arylhydrazine. utexas.edu
The electrochemical reduction of this compound in aprotic solvents, such as dimethylformamide (DMF), generally proceeds through a mechanism analogous to that of aromatic hydrocarbons. utexas.edu The process can be summarized by the following steps:
First One-Electron Transfer (Reversible): The neutral this compound molecule accepts one electron to form a stable anion radical. (Azo) + e⁻ ⇌ (Azo)⁻˙
Second One-Electron Transfer: The anion radical accepts a second electron to form a dianion. (Azo)⁻˙ + e⁻ ⇌ (Azo)²⁻
Subsequent Chemical Reactions: The dianion can then undergo further chemical reactions, such as protonation. utexas.edu
The stability of the anion radical formed in the first step is a key feature of the reduction of aromatic azo compounds in aprotic media. utexas.edu
Photochemical Transformations
The photochemical behavior of this compound is dominated by photoisomerization, a characteristic reaction of azo compounds. This process involves the reversible conversion between the more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of a suitable wavelength. researchgate.netrsc.org
The photoisomerization of azobenzene (B91143) and its derivatives, including azonaphthalenes, can proceed through two primary mechanisms: rotation and inversion. researchgate.net
Rotation: This mechanism involves the rotation around the N=N double bond in the excited state. Upon absorption of a photon, the molecule is promoted to an excited electronic state (e.g., S₁ from an n→π* transition or S₂ from a π→π* transition). researchgate.net In the excited state, the barrier to rotation around the N=N bond is significantly lower, allowing for isomerization.
Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized. researchgate.net The substituent on this nitrogen then moves in-plane to the other side.
The operative mechanism can depend on the specific substitution pattern of the azo compound and the nature of the excited state involved. researchgate.net For many azobenzene derivatives, excitation to the S₂ (π→π) state often leads to isomerization via rotation, while excitation to the S₁ (n→π) state can proceed through an inversion pathway. researchgate.netacs.org
The position of the photostationary state (the equilibrium mixture of trans and cis isomers under continuous irradiation) and the kinetics of the thermal cis to trans relaxation are sensitive to the surrounding environment. researchgate.netacs.org
Solid Matrix: In a rigid solid matrix, the free volume available for molecular motion is restricted. This can significantly inhibit the photoisomerization process, particularly if it involves a large change in molecular shape, as is typical for the rotational mechanism. researchgate.net In some cases, embedding azo compounds in a solid matrix at low temperatures can enhance fluorescence at the expense of isomerization. researchgate.net The constraints of the matrix can also affect the thermal stability of the cis isomer. acs.org
Environmental Factors Affecting Photoisomerization of Azo Compounds
| Environmental Factor | Influence on Photoisomerization |
|---|---|
| Solvent Polarity | Can alter the absorption spectra and quantum yields of isomerization by stabilizing different electronic states to varying degrees. researchgate.net |
| Solvent Viscosity | Higher viscosity can disfavor the rotational mechanism and slow down the rate of isomerization. researchgate.net |
| Solid Matrix/Polymer Films | The rigid environment can hinder the conformational changes required for isomerization, affecting both the photochemical and thermal processes. researchgate.netacs.org |
| Temperature | Lower temperatures can increase the lifetime of the less stable cis isomer by slowing the rate of thermal back-isomerization. researchgate.net |
Kinetic Aspects of Azonaphthalene Photoisomerization
The photoisomerization of azonaphthalenes, like their azobenzene counterparts, involves the reversible conversion between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon light irradiation. This process is governed by several kinetic parameters, including the rate constants for the forward (trans-to-cis, ktc) and reverse (cis-to-trans, kct) photoisomerization, as well as the thermal cis-to-trans isomerization (kt). The balance of these rates under continuous irradiation leads to a photostationary state (PSS), which is a mixture of the two isomers.
The kinetics of this process can be influenced by a variety of factors, such as the wavelength and intensity of the irradiation source, the solvent, and the molecular structure of the azonaphthalene itself. While extensive research has been conducted on the photoisomerization of azobenzene and its derivatives, specific kinetic data for this compound is not as readily available in the literature. However, the general principles observed for azobenzenes can be applied to understand the expected behavior of azonaphthalenes.
For azobenzene derivatives, the photoisomerization quantum yield, which represents the efficiency of the photochemical process, is known to be dependent on the excitation wavelength and the surrounding environment. It is reasonable to expect a similar dependence for this compound. The presence of bulky naphthyl groups in place of phenyl groups is likely to influence the steric hindrance around the azo bond, which could, in turn, affect the rates of both photoisomerization and thermal relaxation.
Rearrangement Reactions Involving Naphthyl Azo/Azoxy Compounds
Naphthyl azo and azoxy compounds undergo characteristic rearrangement reactions, particularly in acidic media. These transformations are of significant interest due to their mechanistic complexity and the formation of various hydroxylated azo products.
Wallach Rearrangement in Naphthyl Azoxy Series and Related Products
The Wallach rearrangement is a classic acid-catalyzed reaction of azoxyarenes that typically yields para-hydroxyazoarenes. In the naphthyl azoxy series, the position of rearrangement is influenced by the substitution pattern of the naphthyl rings.
Studies on the six isomers of azoxynaphthalene have shown that the rearrangement of 2,2'-azoxynaphthalene in moderately concentrated sulfuric acid leads to the formation of 2-(2'-naphthylazo)-1-naphthol as the primary product. scripps.edu This indicates an ortho-rearrangement, which is observed when the para-position is unavailable or sterically hindered.
A general rule for the Wallach rearrangement in the naphthyl series is that rearrangement occurs preferentially to the 4-position of a 1-naphthyl ring if such a position is available. scripps.edu When this is not the case, as with 2,2'-azoxynaphthalene, rearrangement proceeds to an available ortho-position.
While the main product of the Wallach rearrangement is a hydroxyazo compound, other side products can also be formed, particularly under more stringent reaction conditions (e.g., higher temperatures or acid concentrations). These can include the corresponding azonaphthalene (from reduction of the azoxy group) and sulfonic acids. scripps.edu However, under controlled kinetic conditions, the formation of a single primary hydroxyazo product is generally favored.
| Reactant | Major Product | Other Potential Products |
|---|---|---|
| 2,2'-Azoxynaphthalene | 2-(2'-Naphthylazo)-1-naphthol | This compound, Sulfonic acids |
| 1,1'-Azoxynaphthalene | 4-(1'-Naphthylazo)-1-naphthol | 1,1'-Azonaphthalene, Sulfonic acids |
| 1,2'-Azoxynaphthalene | 4-(2'-Naphthylazo)-1-naphthol | 1,2'-Azonaphthalene, Sulfonic acids |
Acid-Catalyzed Rearrangements in Naphthyl Azoxy Substrates
The mechanism of the acid-catalyzed rearrangement of naphthyl azoxy compounds is complex and can vary with the substrate and the acidity of the medium. Two primary mechanistic pathways have been proposed: one involving a dicationic intermediate and another proceeding through a quinonoid-type intermediate. researchgate.net
Kinetic studies on the rearrangements of various naphthyl azoxy compounds in moderately concentrated sulfuric acid have provided insights into these mechanisms. For most of the naphthyl azoxy isomers, the reaction is believed to proceed through a quinonoid intermediate. This mechanism involves an equilibrium protonation of the azoxy oxygen, followed by a rate-determining nucleophilic attack (by HSO4- or H2O) on the aromatic ring to form the quinonoid species. researchgate.net
However, in certain cases, particularly at higher acid concentrations (above approximately 83% H2SO4), the reaction is thought to proceed via a dicationic intermediate. researchgate.net This pathway involves a second protonation of the azoxy compound, leading to a highly electrophilic dication that is then attacked by a nucleophile.
The specific mechanism for the rearrangement of 2,2'-azoxynaphthalene in moderately concentrated sulfuric acid is consistent with the quinonoid intermediate pathway. The acidity dependence of the observed rate constants for its rearrangement supports this mechanistic interpretation. researchgate.net The choice between the two pathways is influenced by the electronic and steric properties of the naphthyl groups, which affect the stability of the cationic intermediates.
| Mechanism | Key Intermediate | Applicability to Naphthyl Azoxy Series |
|---|---|---|
| Quinonoid Pathway | Quinonoid Intermediate | Predominant for most isomers in moderately concentrated H2SO4, including 2,2'-azoxynaphthalene. |
| Dicationic Pathway | Dicationic Intermediate | Observed for some isomers and generally favored at higher acid concentrations (>83% H2SO4). |
Spectroscopic Characterization and Analytical Techniques in 2,2 Azonaphthalene Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within 2,2'-Azonaphthalene. The chromophore responsible for its color is the extended conjugated system comprising the two naphthalene (B1677914) rings linked by the azo group (-N=N-). The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.
In azo compounds, two main types of electronic transitions are typically observed:
π → π* transitions: These are generally high-energy transitions occurring in the UV region, resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These transitions are characterized by high molar absorptivity.
n → π* transitions: These are lower-energy transitions that occur in the visible region of the spectrum and are responsible for the color of the compound. They involve the excitation of non-bonding electrons (from the nitrogen atoms of the azo group) to antibonding π* orbitals. These transitions typically have a lower molar absorptivity compared to π → π* transitions.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | UV | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the molecule, the number of distinct proton signals would be less than the total number of protons. The protons on the naphthalene rings will experience different electronic environments due to the anisotropic effect of the azo group and the ring currents. Protons closer to the azo linkage are likely to be deshielded and resonate at a lower field. Theoretical studies on naphthalene dimers have shown that π–π stacking interactions can significantly affect proton chemical shifts. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for the carbon atoms of the naphthalene rings. The carbons directly attached to the azo group would be expected to have a chemical shift characteristic of carbons bonded to nitrogen in an aromatic system. Studies on related naphthalene derivatives, such as 2-n-alkylamino-naphthalene-1,4-diones, show a range of chemical shifts for the aromatic carbons, which are influenced by the substituents. nih.gov
While specific, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature, theoretical calculations and data from analogous naphthalene compounds can be used to predict the expected spectral features. researchgate.netnih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The stability of the aromatic rings generally leads to a relatively intense molecular ion peak in such compounds. researchgate.net
Fragmentation Pattern: The fragmentation of azo compounds is well-documented. researchgate.net The molecular ion of this compound would likely undergo cleavage of the bonds adjacent to the azo group. A characteristic fragmentation pathway for aromatic azo compounds involves the cleavage of the C-N bonds and the N=N bond.
Common fragmentation patterns for azo compounds include:
Loss of a nitrogen molecule (N₂), leading to a fragment ion corresponding to the biphenyl-type radical cation.
Cleavage of one of the C-N bonds to form a naphthyldiazonium cation or a naphthyl radical and a naphthyldiazenyl cation.
Further fragmentation of the naphthalene rings.
Studies on the mass spectra of azo dyes containing a 2-naphthol (B1666908) moiety show characteristic fragment ions resulting from the cleavage of the azo linkage. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| [M]⁺ | Molecular ion of this compound |
| [M - 28]⁺ | Loss of N₂ |
| [C₁₀H₇N₂]⁺ | Naphthyldiazonium cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the aromatic rings and the azo group.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. nih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene rings would give rise to a series of sharp bands in the region of 1600-1450 cm⁻¹. nih.gov
N=N Stretching: The stretching vibration of the azo group (N=N) in aromatic azo compounds typically appears in the range of 1400-1450 cm⁻¹. This band can sometimes be weak and may be obscured by the aromatic C=C stretching bands. scienceworldjournal.org
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹), and the pattern of these bands can provide information about the substitution pattern on the naphthalene rings. nih.gov
While a specific IR spectrum for this compound was not found in the searched literature, the expected absorption bands can be predicted based on the known characteristic frequencies of aromatic and azo compounds. nih.govscienceworldjournal.orgnih.gov
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| > 3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1450-1400 | N=N stretch | Azo |
Computational and Theoretical Investigations of 2,2 Azonaphthalene
Theoretical Studies on Chirality and Enantiomerization
The study of chirality and enantiomerization in organic molecules is a significant area within theoretical chemistry, often employing computational methods like Density Functional Theory (DFT) and molecular modeling. While direct theoretical studies specifically detailing the enantiomerization pathways of 2,2'-Azonaphthalene were not found in the provided search results, related research on azo-containing aromatic systems offers insight into the methodologies and phenomena involved.
Theoretical investigations can elucidate the energy barriers associated with conformational changes, such as restricted rotation around single bonds, which can lead to the formation of stable enantiomers. For instance, studies on other aromatic systems, including those containing azo linkages, have explored how molecular structure dictates the ease or difficulty of rotation around specific bonds, thereby influencing enantiomerization rates nih.govresearchgate.netswarthmore.edu. Research involving "azonaphthalenes" has demonstrated the potential for establishing atroposelective routes to axially chiral compounds through catalytic reactions, suggesting that the azo-naphthalene framework can indeed support chirality under certain conditions researchgate.net. These studies often involve calculating potential energy surfaces to identify transition states and energy barriers for isomerization processes researchgate.net. Understanding these theoretical parameters is vital for predicting whether a molecule like this compound could exist as stable enantiomers or undergo facile racemization.
Computational Predictions of Nonlinear Optical Properties
Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict and understand the nonlinear optical (NLO) properties of organic molecules. These properties are crucial for applications in areas such as telecommunications, optical computing, and data storage. For molecules containing azo groups and extended π-conjugation, such as derivatives of azobenzene (B91143) and naphthalene (B1677914), computational studies aim to quantify their NLO response.
Key parameters predicted through these calculations include the molecular polarizability (α) and hyperpolarizabilities (β and γ), which are measures of how a molecule's electron cloud responds to an applied electric field. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second harmonic generation (SHG), while third-order hyperpolarizability (γ) relates to effects like the Kerr effect and two-photon absorption (2PA) ias.ac.inutm.mynih.gov.
Table 1: Representative Computational NLO Properties of Azo-Containing Aromatic Systems
| Compound Class / Example Moiety | Key NLO Property Predicted | Typical Calculated Value Range (Illustrative) | Computational Method / Basis Set (Commonly Used) | Reference Type |
| Azobenzene Derivatives | First Hyperpolarizability (β) | 10³ - 10⁵ a.u. | DFT (e.g., B3LYP, PBE0) / 6-31G(d) | ias.ac.inutm.myresearchgate.netanalis.com.my |
| Energy Gap (E_gap) | 1.4 - 3.0 eV | DFT | researchgate.net | |
| Naphthalene-based Azo Compounds | Two-Photon Absorption (2PA) | Increased cross-section with π-conjugation | DFT / Experimental Validation | nih.gov |
| Azo-Sulfonamide Derivatives | Total First Hyperpolarizability (βtot) | Up to 2503 a.u. | DFT | researchgate.net |
| Metal Complexes with Azobenzene | Total First Hyperpolarizability (βtot) | Up to 12414.87 x 10⁻³⁰ esu | DFT | analis.com.my |
Note: The values presented in this table are illustrative and derived from studies on various azo-containing aromatic compounds. Specific computational predictions for this compound would require dedicated theoretical calculations.
These computational studies provide a foundation for understanding the potential electronic and optical characteristics of molecules like this compound, guiding future research and material design.
Applications of 2,2 Azonaphthalene in Advanced Materials and Chemical Systems
Coordination Chemistry and Ligand Design
The nitrogen atoms of the azo group in 2,2'-Azonaphthalene possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This characteristic has been exploited in the design of novel ligands for various applications in catalysis and materials science. Azo compounds are known for their strong chelating properties with a wide range of metal ions.
Azonaphthalenes, as part of the broader class of azo ligands, readily form stable complexes with transition metals. The functionalization of the phenyl rings of azobenzene (B91143) derivatives with coordinating groups allows for the creation of photoactive dangling azo moieties attached to a transition metal, while retaining their switching capabilities. nih.gov The coordination typically occurs through the nitrogen atoms of the azo bridge, leading to the formation of chelate rings that enhance the stability of the resulting complexes. These complexes have been investigated for their unique electronic, magnetic, and photochemical properties. For instance, square-planar palladium and platinum compounds with terminal azobenzene ligands have been synthesized and characterized, demonstrating that the coordinated ligands remain photochemically active. nih.gov The rigid naphthalene (B1677914) backbone in azonaphthalenes, compared to azobenzenes, can influence the steric and electronic environment of the metal center, potentially tuning the catalytic activity or photophysical properties of the complex. The coordination of these ligands to metal centers often leads to shifts in their spectroscopic signatures, which can be observed through techniques like IR and UV-Vis spectroscopy, confirming the complexation event. um.edu.mt
| Metal Center | Ligand Type | Typical Geometry | Key Feature |
|---|---|---|---|
| Palladium(II) | Isocyanide-functionalized Azobenzene | Square-Planar | Retains photochemical activity upon coordination. nih.gov |
| Platinum(II) | Isocyanide-functionalized Azobenzene | Square-Planar | Spontaneous cis-to-trans back isomerization occurs via a rotational mechanism. nih.gov |
| Cobalt(II) | Acenaphthene-based N4-ligand | Variable | Demonstrates different modes of coordination with the ligand in its neutral and anion-radical forms. rsc.org |
| Copper(II), Nickel(II), Cobalt(II) | Azo-azomethine ligands | Octahedral/Square-Planar | Exhibit high thermal stability and interesting optical properties. utq.edu.iq |
2,2'-Diamino-1,1'-binaphthyl (BINAM) is an axially chiral compound that serves as a cornerstone in asymmetric synthesis. rsc.org Its C2-symmetric binaphthyl backbone provides a rigid and well-defined chiral environment, making it a highly effective ligand for enantioselective catalysis. researchgate.net BINAM and its derivatives are widely utilized as building blocks for transition-metal ligands and organocatalysts. researchgate.net The amino groups at the 2 and 2' positions are readily functionalized, allowing for the synthesis of a vast library of chiral ligands with tailored steric and electronic properties. researchgate.netnih.gov These ligands have found widespread application in various metal-catalyzed asymmetric reactions. researchgate.netmyuchem.com For instance, a new class of ligands called NOBINAc, which combines the axial chirality of binaphthyl scaffolds with the properties of mono-N-protected amino acids, has been successfully used in palladium-catalyzed asymmetric C-H activations. nih.gov
| BINAM Derivative | Metal/Catalyst | Application in Asymmetric Synthesis | Reference |
|---|---|---|---|
| (R)-[1,1'-Binaphthalene]-2,2'-diamine | Transition Metals | General metal-catalyzed reactions requiring high enantioselectivity. | myuchem.com |
| (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine | Transition Metals | Formation of metal-ligand complexes for chiral synthesis. | myuchem.com |
| NOBINAc Ligands | Palladium | Enantioselective C-H activation and cycloaddition reactions. | nih.gov |
| N-Acylated BINAM | Chiral Calcium Phosphate | Kinetic resolution of BINAM derivatives. | rsc.org |
The formation of metal chelates with azo dye ligands is a central theme in coordination chemistry due to the excellent donor properties of the azo group. nih.gov These ligands typically act as bidentate or tridentate coordinators, binding to metal ions through the azo nitrogen atoms and often another functional group, such as a hydroxyl or amino group, on an adjacent ring. nih.gov The coordination behavior is studied by comparing the spectral data of the free ligand with that of the metal chelate. For example, in Fourier-transform infrared (FTIR) spectroscopy, a shift in the frequency of the -N=N- stretching vibration to a lower wavenumber upon complexation indicates the involvement of the azo nitrogen in the coordination. nih.gov Similarly, changes in the electronic absorption spectra (UV-Vis) are indicative of chelation. The formation of new bands in the spectra of the complexes, which are absent in the free ligand, can be attributed to metal-to-ligand charge transfer transitions. Molar conductivity measurements can help determine the electrolytic nature of the chelates. nih.gov These studies collectively reveal that azo ligands form stable, often octahedral or square planar, complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). utq.edu.iqnih.gov
| Spectroscopic Technique | Observation Upon Chelation | Inference |
|---|---|---|
| FTIR Spectroscopy | Shift of the -N=N- stretching band to lower frequency. nih.gov | Coordination of the azo nitrogen to the metal ion. |
| FTIR Spectroscopy | Appearance of new bands in the far-IR region. nih.gov | Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds. |
| UV-Vis Spectroscopy | Shift in absorption bands (bathochromic or hypsochromic). | Change in the electronic environment of the chromophore upon coordination. |
| ¹H NMR Spectroscopy | Shift in the chemical shifts of protons near the coordination sites. nih.gov | Confirmation of the ligand's binding mode to the metal ion. |
Supramolecular Chemistry and Self-Assembly
The reversible photoisomerization of the azobenzene moiety is a powerful tool in supramolecular chemistry, enabling external control over self-assembled structures. acs.orgnih.gov This principle extends to azonaphthalene systems, where the larger aromatic surface can enhance non-covalent interactions like π-π stacking, which are crucial for self-assembly.
Azobenzene and its derivatives are prominent photoswitches used to construct photoresponsive smart materials. acs.org Their ability to undergo reversible isomerization from the planar, thermodynamically stable trans form to the non-planar cis form upon irradiation with UV light allows for the dynamic control of material properties. mdpi.com This photoisomerization can trigger the assembly or disassembly of supramolecular polymers. acs.orgnih.gov In many designs, the planar trans form promotes aggregation and polymerization through favorable stacking interactions, while the bent cis form disrupts these interactions, leading to depolymerization. acs.org The process is often reversible, with visible light or thermal relaxation restoring the trans isomer and the assembled state. nih.gov The noncovalent nature of these polymers also makes them responsive to other stimuli, such as temperature. acs.orgnih.gov The combination of photo- and thermo-responsiveness in a single system allows for the creation of multi-stimuli-responsive materials. nih.gov
| Stimulus | Molecular Change | Supramolecular Response | Reference |
|---|---|---|---|
| UV Light (~365 nm) | trans-to-cis Isomerization | Disassembly of polymer chains. | acs.orgnih.govmdpi.com |
| Visible Light (~450 nm) / Heat | cis-to-trans Isomerization | Re-assembly of polymer chains. | acs.orgmdpi.com |
| Increase in Temperature | Enhanced hydrophobicity and monomer stacking. | Enhanced aggregation state. | acs.orgnih.gov |
Supramolecular chirality arises from the non-symmetric arrangement of molecular building blocks within a noncovalent assembly. nih.gov Azobenzene-containing polymers are excellent platforms for constructing materials with tunable supramolecular chirality. mdpi.com Chirality can be introduced into these systems either by using chiral building blocks or by inducing chirality in an assembly of achiral molecules through external chiral sources or stimuli. nih.gov The photoisomerization of the azobenzene unit provides a dynamic handle to control the chiral organization. For instance, the planar trans-azobenzene may favor an ordered, helical packing that produces a strong chiroptical response (e.g., a signal in circular dichroism spectroscopy), while the bulky, twisted cis-isomer disrupts this ordered packing, erasing the supramolecular chirality. nih.gov This light-induced switching allows for the creation of reversible chiroptical switches. mdpi.com The self-assembly of amphiphilic chiral alternating copolymers containing binaphthyl and azobenzene units has been shown to form helical supramolecular rods, where the chirality is amplified from the molecular to the supramolecular level. acs.org
Integration into Nanoparticle Systems via Supramolecular Approaches
The integration of photoresponsive molecules like this compound into nanoparticle (NP) systems using supramolecular chemistry opens avenues for creating advanced, stimuli-responsive nanomaterials. Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, host-guest interactions, and π-π stacking—to organize molecules into ordered structures. Azobenzene derivatives are particularly valuable in this context due to their ability to undergo reversible trans-cis photoisomerization, which alters their geometry, polarity, and dipole moment. mdpi.comnih.gov This photochemical transformation can be harnessed to control the assembly and disassembly of nanoparticles. mdpi.com
While direct studies on this compound are limited, the principles established for other azobenzenes can be extrapolated. One common supramolecular strategy involves functionalizing nanoparticle surfaces with azobenzene-containing ligands. nih.govacs.org Under UV light, the trans-to-cis isomerization increases the polarity and dipole moment of the azobenzene units, which can trigger the aggregation of nanoparticles in nonpolar solvents through dipole-dipole interactions. mdpi.com Subsequent irradiation with visible light reverses the process, leading to disassembly. This photo-controlled aggregation can be used to create reversible optical switches or to trap and release other molecules from the nanoparticle assemblies. mdpi.com
Another approach is to use host-guest chemistry. For instance, an azobenzene derivative can act as a "guest" molecule that complexes with a "host" molecule, such as cyclodextrin, which is tethered to a nanoparticle surface. Photoisomerization of the azobenzene guest can alter its shape and binding affinity for the host, allowing for the light-controlled attachment or detachment of molecules or other nanoparticles. The larger, more rigid structure of this compound compared to simple azobenzene could introduce unique steric and electronic effects, potentially leading to more complex and stable supramolecular architectures. The co-adsorption of hydrophobic azobenzenes with water-solubilizing ligands on nanoparticle platforms has been shown to render them water-soluble and maintain highly reversible photoisomerization, paving the way for applications in aqueous and biological environments. nih.govacs.org
Functional Materials
Photodeformable Azobenzene Polymers
Photodeformable polymers are a class of smart materials that can convert light energy directly into mechanical work, causing macroscopic changes in shape such as bending, twisting, or contracting. nih.govfudan.edu.cn This effect is often achieved by incorporating photochromic molecules, most notably azobenzene derivatives, into a polymer matrix, particularly liquid crystalline polymers (LCPs). nih.govfudan.edu.cn The fundamental mechanism relies on the reversible trans-cis photoisomerization of the azobenzene unit. fudan.edu.cn
The rod-like trans isomer is stable and tends to align with the liquid crystal director, maintaining order within the polymer. Upon irradiation with UV light, it converts to the bent, less stable cis isomer. This change in molecular shape disrupts the liquid crystalline order, leading to a phase transition to a more isotropic state. fudan.edu.cn This molecular-level disruption is amplified through the polymer network, resulting in a macroscopic deformation of the material. The process is typically reversible; visible light or heat can induce the cis-to-trans back-isomerization, restoring the material's original shape and order. fudan.edu.cn
Polymers containing this compound would belong to this class of materials. The incorporation of the larger and more rigid naphthalene rings in place of benzene (B151609) rings is expected to influence the material's properties significantly. For instance, the increased size and π-system of the naphthyl groups could enhance intermolecular interactions, potentially leading to:
Higher thermal stability and glass transition temperatures (Tg).
Altered photo-response kinetics and absorption wavelengths for the isomerization process.
Greater mechanical stress generation due to the larger change in molecular shape during isomerization.
Research on side-chain liquid crystalline polymers (SCLCPs) with naphthalene-containing mesogens has demonstrated the feasibility of creating such materials with well-defined liquid crystal phases over a broad temperature range. researchgate.netresearchgate.net These polymers exhibit shear-thinning behavior, which is relevant for processing into films and fibers for actuator applications. researchgate.netresearchgate.net
| Polymer Type | Photo-Responsive Moiety | Key Feature/Application | Reference |
|---|---|---|---|
| Side-on Linear Liquid Crystal Polymer (SLLCP) | Azobenzene | Exhibits photo-induced bending with maximum angles up to 72°. | fudan.edu.cn |
| Side-Chain Liquid Crystal Polymer (SCLCP) | Naphthalene Ring in Mesogen | Shows nematic and smectic phases over a wide temperature range (50-104 °C). | researchgate.netresearchgate.net |
| Crosslinked Liquid Crystal Elastomer (CLCE) | Azobenzene | First example of significant photo-induced deformation, showing 20% spontaneous contraction. | fudan.edu.cn |
| Dextran Nanogels | Hydrophobic Azobenzene Side Chains | Photo-triggered drug release by weakening hydrophobic interactions upon UV irradiation. | nih.gov |
Chiroptical Materials and Fluorescence Sensing Applications
Chiroptical materials interact differently with left- and right-circularly polarized light, a property that can be exploited for advanced sensing applications. nih.gov The key to this functionality is the presence of a chiral structural element. While this compound itself is achiral, its derivatives, particularly 1,1'-binaphthyl-2,2'-diamine (BINAM) which can be synthesized from it, possess axial chirality. nih.govmdpi.com This atropisomerism arises from hindered rotation around the C-C single bond connecting the two naphthalene rings, resulting in stable, non-superimposable mirror-image conformations (enantiomers).
This inherent chirality makes BINAM and other binaphthyl derivatives excellent scaffolds for chiroptical sensors. nih.govacs.org The chiroptical properties, often measured using circular dichroism (CD) spectroscopy, are highly sensitive to the dihedral angle between the two naphthyl planes. researchgate.net When a BINAM-based sensor binds to a target analyte, this interaction can induce a conformational change, altering the dihedral angle. This change is then transduced into a measurable change in the CD spectrum, allowing for the detection of the analyte. nih.govresearchgate.net
Furthermore, binaphthyl compounds are often fluorescent. mdpi.comnih.gov This fluorescence can be modulated upon binding to a guest molecule, forming the basis for enantioselective fluorescent sensing. mdpi.comnih.gov For example, novel fluorescent probes based on BINAM have been synthesized that can specifically identify the L-configuration of lysine (B10760008) with a high enantiomeric fluorescence enhancement ratio. mdpi.com The interaction with the target analyte can enhance or quench the fluorescence signal, providing a sensitive and selective detection mechanism. acs.org The combination of a chiral binaphthyl core with specific binding sites allows for the design of sensors that can distinguish between enantiomers of a target molecule, which is of great importance in pharmaceutical and biological research. mdpi.comnih.gov
Potential in Energy Storage Systems
This compound and its derivatives present potential in two distinct areas of energy storage: as organic electrode materials for batteries and as molecules for molecular solar thermal (MOST) energy storage.
Organic Electrode Materials: Organic compounds are being explored as sustainable alternatives to traditional inorganic materials in rechargeable batteries due to their low cost, structural diversity, and environmental friendliness. researchgate.netfrontiersin.org The electrochemical performance of these materials relies on reversible redox reactions. Naphthalene-based derivatives, such as those derived from naphthalenediimide, have been investigated as cathode materials for lithium-ion batteries, demonstrating stable charge-discharge cycles. researchgate.netfrontiersin.orgrsc.org A study has specifically proposed the investigation of 1,1'-Binaphthalene-2,2'-diamine (BINAM), a direct derivative of this compound, as an organic electrode for high-performance aqueous rechargeable lithium-ion batteries. researchgate.net The redox activity would likely involve the amine groups and the extended π-system of the binaphthyl core, which can stabilize charge.
| Organic Material Class | Redox-Active Unit | Application | Key Performance Metric | Reference |
|---|---|---|---|---|
| Naphthalene-based Polyimides | Carbonyl Groups | Li-ion Battery Cathode | Reversible capacity of 174.5 mAh g⁻¹ at 20 mA g⁻¹. | researchgate.net |
| Naphthaldiimide (NDI) Derivatives | Imide Carbonyls | Li-ion Battery Cathode | Specific capacity of ~80 mAh g⁻¹. | frontiersin.org |
| Benzo-dipteridine Derivatives | Benzopteridine Core | Li- and Na-ion Battery Cathode | Discharge capacity of 182 mAh g⁻¹ after 100 cycles (Li-ion). | bohrium.com |
| 1,1′-Binaphthalene-2,2′-diamine (BINAM) | Amine Groups / π-system | Aqueous Li-ion Battery Electrode | Proposed for investigation. | researchgate.net |
Molecular Solar Thermal (MOST) Systems: MOST systems capture solar energy, store it as chemical energy in the bonds of a photoswitchable molecule, and release it later as heat on demand. mdpi.comrsc.org Azobenzene is a paradigmatic molecule for this application. mdpi.com The trans isomer absorbs a UV photon and converts to the higher-energy cis isomer, where the energy is stored. mdpi.com This cis isomer can be stable for long periods, allowing for storage. The energy is released as heat when the molecule is triggered (e.g., by a catalyst or a different wavelength of light) to revert to the stable trans form. rsc.orgresearchgate.net
The energy storage density of these systems is a key parameter. researchgate.net Designing molecules with multiple azo units or optimizing the molecular structure can enhance this density. researchgate.netresearchgate.netbohrium.com While azobenzene itself has a relatively low energy density, derivatives are being designed to improve this. researchgate.net The this compound molecule, with its larger π-system, could offer different energy storage characteristics compared to simple azobenzene, potentially storing more energy per molecule, although its higher rigidity might affect isomerization efficiency.
Building Blocks in Complex Organic Synthesis
Precursors for Atropisomeric Biaryl Motifs (BINAMs)
One of the most significant applications of this compound is its role as a key precursor in the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM). nih.govrsc.org BINAM is a highly valuable, axially chiral biaryl motif widely used in asymmetric catalysis and materials science. nih.gov However, developing efficient and practical methods to synthesize BINAM derivatives has been a persistent challenge. nih.gov
A recently developed method utilizes a diboron (B99234) reagent to achieve a reductive homocoupling of this compound. nih.govrsc.org This process proceeds through a novel, diboron-enabled rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.orgresearchgate.net In this reaction, the diboron compound concertedly activates two molecules of this compound, forming a ten-membered transition state. nih.govrsc.org This unique assembly facilitates the otherwise difficult rsc.orgrsc.org-sigmatropic rearrangement, which creates the crucial axial C-C bond of the BINAM scaffold in a single step. nih.gov A sigmatropic reaction is a type of pericyclic reaction where one sigma bond is changed to another in an intramolecular process. wikipedia.org
This synthetic protocol is notable for its operational simplicity, mild reaction conditions, and high chemo- and regioselectivity. rsc.org It provides a practical and scalable route to a variety of structurally diverse BINAM derivatives. nih.gov
| Reactant | Reagent | Reaction Type | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| This compound | Bis(catecholato)diboron (B₂cat₂) | Diboron-enabled rsc.orgrsc.org-sigmatropic rearrangement | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | Forms the axial C-C bond in a single step under mild conditions. | nih.govrsc.org |
Emerging Research Directions and Future Outlook
Development of Sustainable Synthesis Protocols
The chemical industry is increasingly prioritizing sustainability, leading to a demand for greener synthesis routes for azo compounds. Research is actively exploring methods that reduce waste, energy consumption, and the use of hazardous reagents.
Catalytic Reduction of Nitroarenes: Significant progress has been made in directly converting nitroarenes to azo compounds using catalytic methods. For instance, gold (Au) nanoparticles supported on metal oxides have demonstrated efficient, one-step synthesis of azoarenes from nitroarenes under mild conditions (e.g., 30 °C, 1 bar N₂) using 2-propanol as both solvent and reducing agent. These methods often exhibit high chemoselectivity, tolerating various functional groups core.ac.uk. Other catalytic systems involving palladium (Pd), nickel (Ni), and cobalt (Co) nanoparticles, often supported on carbon materials, have also shown promise for the selective reduction of nitroaromatics to azo compounds with high yields and reusability mdpi.comnih.govrsc.org.
Metal-Catalyzed Transfer Hydrogenation: Systems employing iron (Fe) powder with calcium chloride (CaCl₂) in ethanol-water mixtures have emerged as efficient and mild protocols for the reduction of nitroarenes and the cleavage of azo compounds. These methods are advantageous due to their simple procedures, high yields (77–91%), and tolerance to sensitive functional groups organic-chemistry.orgthieme-connect.com.
Metal-Free Catalysis: The development of metal-free catalytic systems, such as those using molecular iodine (I₂) to catalyze the direct oxidation of hydrazine (B178648) to azo compounds with dioxygen as the oxidant, represents another sustainable approach rsc.org.
Green Solvents and Conditions: Research into solvent-free reactions and the use of recyclable catalysts, like sulfonic acid-functionalized magnetic nanoparticles for azo dye synthesis via grinding methods, further contributes to sustainable practices rsc.orgrsc.org.
These advancements in green chemistry offer promising pathways for the more environmentally friendly synthesis of 2,2'-Azonaphthalene and its derivatives.
Exploration of Novel Catalytic Transformations
Azo compounds, particularly those with extended π-conjugation like naphthalene (B1677914) derivatives, are being investigated for their potential roles in catalysis and as functional components in advanced materials.
Ligands in Catalysis: While direct examples of this compound acting as a catalyst or ligand are not widely reported, the broader class of azo compounds and their nitrogen-rich structures suggest potential as ligands in transition metal catalysis. Their ability to coordinate with metal centers could lead to the development of novel catalytic systems for various organic transformations.
Functional Materials in Catalysis: Azo-functionalized materials, such as azo-polyimides, are being explored for photoresponsive applications mdpi.comacs.org. The integration of azo moieties into catalytic frameworks could lead to light-switchable catalysts, where their activity can be controlled by external light stimuli.
Reduction of Azo Compounds: Research into the efficient reduction of azo compounds to amines using various catalytic systems (e.g., zinc, nickel, iron) highlights the chemical versatility of the azo linkage, which can be selectively cleaved under mild conditions nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org. This opens avenues for using azo compounds as precursors in catalytic processes.
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of azo compounds, such as photoisomerization and excited-state relaxation, is crucial for their application in responsive materials. Advanced spectroscopic and computational techniques are vital in this regard.
Time-Resolved Spectroscopy: Femtosecond and picosecond time-resolved absorption spectroscopy are indispensable tools for studying the ultrafast excited-state dynamics of azo compounds, including their photoisomerization pathways (e.g., rotation vs. inversion) and relaxation processes acs.orgcapes.gov.brrsc.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netaip.org. These techniques allow researchers to probe the transient states and kinetics involved in photoinduced transformations.
Atomic Force Microscopy (AFM): For solid-state applications, AFM, particularly in its PinPoint mode, provides high-resolution topographical and nanomechanical characterization of surface relief gratings (SRGs) formed in azo-polymer films upon laser irradiation. This helps elucidate the mechanisms of photo-fluidization and supramolecular reorganization mdpi.com.
Computational Chemistry (DFT/TDDFT): Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are extensively used to model molecular geometries, electronic structures, absorption spectra, and excited-state potential energy surfaces. These calculations are critical for understanding tautomerism, isomerization mechanisms, and the impact of substituents or protonation on photophysical properties rsc.orgrsc.orgrsc.orgaip.orgrsc.orgmdpi.commdpi.comdergipark.org.trrsc.orgacademie-sciences.frnih.govbohrium.comrsc.org. For example, TDDFT has been used to explain the loss of photoisomerization upon protonation of naphthalene-based azo dyes rsc.orgrsc.orgrsc.org.
Tailoring Azonaphthalene Derivatives for Specific Material Functions
The ability to modify the structure of azo naphthalene compounds allows for the fine-tuning of their properties, enabling their application in a wide range of advanced materials.
Photoresponsive and Optoelectronic Materials: Azo-naphthalene moieties are integrated into polymers to create materials with photoinduced alignment, photomechanical responses, and the ability to record holographic gratings mdpi.comacs.orgresearchgate.net. Their extended π-conjugation and photoisomerization capabilities make them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and nonlinear optical (NLO) devices ontosight.aiontosight.airesearchgate.netresearchgate.net.
Sensors and Probes: The sensitivity of azo dyes to environmental factors like pH and solvent polarity, coupled with their fluorescence properties, makes them candidates for chemosensors and biological probes rsc.orgrsc.orgrsc.orgmdpi.comrsc.orgontosight.airesearchgate.netnih.gov. Protonation, for instance, can significantly alter their photophysical properties, leading to pH-responsive behavior rsc.orgrsc.orgrsc.org.
Structural Modifications: Research focuses on altering substituents on the naphthalene core or the azo linkage to control properties such as absorption maxima, fluorescence quantum yields, pKa values, and isomerization kinetics. For example, electron-donating or withdrawing groups can tune the electronic and optical characteristics rsc.orgrsc.orgrsc.orgmdpi.comnih.govbohrium.comresearchgate.net.
Synergistic Approaches in Computational and Experimental Studies
The most robust understanding of azo compound behavior is achieved through the synergistic application of computational modeling and experimental techniques. This integrated approach accelerates discovery and provides deeper insights into structure-property relationships.
Mechanism Elucidation: Computational methods, particularly DFT and TDDFT, are used to model reaction mechanisms, tautomeric equilibria, and excited-state pathways. These theoretical predictions are then validated and refined through experimental techniques like time-resolved spectroscopy and various forms of chromatography and NMR rsc.orgmdpi.comrsc.orgrsc.orgaip.orgrsc.orgmdpi.commdpi.comdergipark.org.trrsc.orgacademie-sciences.frnih.govbohrium.comrsc.org. For example, DFT calculations help interpret spectroscopic data and predict the preferred tautomeric forms of azo dyes mdpi.comdergipark.org.tracademie-sciences.frnih.gov.
Property Prediction and Design: Theoretical studies can predict properties like hyperpolarizability, dipole moments, and energy levels, guiding the rational design of new azo naphthalene derivatives with desired functionalities for optoelectronic or sensing applications nih.govbohrium.comresearchgate.net. Experimental characterization then confirms these predictions and provides real-world performance data.
Understanding Complex Dynamics: The interplay between computational modeling and advanced spectroscopic techniques is crucial for unraveling complex dynamic processes, such as the subtle differences in photoisomerization pathways influenced by molecular structure and environment acs.orgcapes.gov.brrsc.orgrsc.orgrsc.orgresearchgate.netaip.org.
By combining these approaches, researchers can efficiently design, synthesize, and characterize novel azo naphthalene compounds with tailored properties for cutting-edge applications.
Compound List:
this compound
Azo dyes
Naphthalene derivatives
Azo-naphthalene based polyimides
Azo-azomethine compounds
Azo-naphthols
Naphthalene diimides (NDIs)
Disperse Red 1
Ponceau 4R (E124)
Sudan 1
PAN-2 (azo-naphthol with pyridine (B92270) nitrogen)
PAN-3 (azo-naphthol with pyridine nitrogen)
Reactive Red 2 (RR2)
Thiophene azo dyes
Naphthalenecarboxamide derivatives
Q & A
Q. What are the common synthetic routes for 2,2'-Azonaphthalene, and what challenges arise during its preparation?
- Methodological Answer : this compound is synthesized via organocatalytic arylation using N-heterocyclic carbenes (NHCs) as catalysts. Key steps include pre-NHC deprotonation to generate a zwitterionic intermediate, followed by nucleophilic addition to α-chloroaldehydes. Challenges include controlling regioselectivity in cyclization steps (e.g., avoiding competing [3+2] vs. [4+2] pathways) and ensuring efficient dearomatization/rearomatization of the naphthalene backbone. Notably, Friedel-Crafts reactions with tertiary α-enaminones often fail due to insufficient reactivity of the unsaturated cyclohexanone component .
Q. How is this compound characterized using spectroscopic and computational methods?
- Methodological Answer : UV/Visible spectroscopy (NIST λmax at ~300–400 nm) and NMR (1H/13C) are standard for structural validation. Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(2df,2pd) level provide insights into electronic transitions and conformational stability. Atoms-in-Molecules (AIM) analysis identifies critical non-covalent interactions (e.g., C-H⋯O/p) influencing stereoselectivity .
Advanced Research Questions
Q. What mechanistic role does NHC play in the stereoselective arylation of this compound?
- Methodological Answer : NHC acts as a multifunctional base (MFB), combining Lewis acidity, Brønsted basicity, and hydrogen-bonding interactions. DFT studies reveal that NHC stabilizes transition states (e.g., TS5RR/RS) via lone-pair π (LP-p) interactions, lowering activation barriers by ~3.9 kcal/mol for R-configured products. This contrasts with traditional NHC roles as simple Lewis bases (LB), highlighting its dual catalytic function in deprotonation and stereochemical control .
Q. How do DFT calculations resolve contradictions in stereoselectivity and chemical selectivity for this compound reactions?
- Methodological Answer : Energy profiles computed at the M06-2X level show that Re-face attack pathways (via TS2) are kinetically favored over Si-face pathways due to stronger C-H⋯p interactions. For chemical selectivity, local nucleophilicity at specific N atoms dictates [4+2] cyclization over [3+2], with AIM and Non-Covalent Interaction (NCI) analyses quantifying stabilizing interactions (e.g., bond critical points at ρ ≈ 0.02–0.03 a.u.) .
Q. What methodologies assess the carcinogenic potential of this compound in preclinical models?
- Methodological Answer : In vivo studies in mice demonstrate hepatic carcinogenicity via metabolic activation pathways, while rats show resistance. Analytical methods include gas chromatography-mass spectrometry (GC-MS) for quantifying metabolites and Ames tests for mutagenicity. Structure-activity relationships (SARs) correlate reaction rates (e.g., 17.7 × 10³ k₂ for this compound) with electrophilic intermediate formation .
Q. How do azonaphthalene derivatives function as allosteric inhibitors in biochemical systems?
- Methodological Answer : this compound derivatives disrupt protein kinase CK2α conformation, blocking substrate binding via allosteric modulation. Kinetic assays (e.g., IC₅₀ ~5–10 µM) and X-ray crystallography reveal binding to hydrophobic pockets, inducing conformational plasticity. These compounds inhibit apoptosis-resistant tumors, validated through growth inhibition assays and in vivo xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
